2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a bromophenyl group, a fluoro group, and a phenyl group attached to a dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate amines with carboxylic acids or their derivatives under controlled conditions. For instance, the reaction between 4-bromobenzylamine and 5-fluoro-6-phenyl-4,5-dihydropyrimidine-2,6-dione in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic irradiation and the use of solid acid catalysts can enhance the efficiency of the synthesis process . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex molecular structure.
Mechanism of Action
The mechanism of action of 2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoacetamide
- N-(4-bromophenyl)thiazol-2-yl derivatives
Uniqueness
2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine is unique due to its combination of a bromophenyl group, a fluoro group, and a phenyl group attached to a dihydropyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H16BrFN4 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine |
InChI |
InChI=1S/C17H16BrFN4/c18-13-8-6-12(7-9-13)10-20-17-21-11-15(19)16(23-17)22-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H2,20,21,22,23) |
InChI Key |
FFTXBRHWNGYWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NC(=N1)NCC2=CC=C(C=C2)Br)NC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.